Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a wide range of biological and pharmacological activities Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
Given the antimicrobial activity of related compounds , it can be inferred that this compound may interact with specific targets in microbial cells, leading to inhibition of growth or survival.
Biochemical Pathways
Related compounds have been found to exhibit diverse spectrum of biological activities , suggesting that multiple pathways could be affected.
Result of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the inhibition of microbial growth or survival.
Biochemical Analysis
Biochemical Properties
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways that are essential for cell communication and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, it can affect the metabolic pathways within the cell, altering the production and utilization of energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, it can modulate gene expression by interacting with transcription factors, proteins that help turn specific genes on or off . These interactions lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver damage and immune suppression . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . For instance, the compound can be transported into the cell by organic anion transporters, which are proteins that mediate the uptake of negatively charged molecules . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or catalysts are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as an antitumor and antimicrobial agent due to its ability to interact with biological targets.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials
Comparison with Similar Compounds
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a hydroxyl group at the 7-position, which can enhance its antioxidant activity.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: The presence of a methoxyphenyl group can improve its photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKRLAHEUCZDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=NN21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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